
N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide, also known as MMPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and material science. MMPTC is a heterocyclic compound that contains a pyridine ring, a thiophene ring, and a carboxamide group.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. For example, N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and cancer progression. N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide has also been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the viral nonstructural protein 5B (NS5B).
Biochemical and Physiological Effects:
Studies have shown that N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide exhibits a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and inhibit the replication of HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide is its versatility, as it can be used in a wide range of applications, including medicine and material science. N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide is also relatively easy to synthesize, and can be obtained in high yield and purity. However, one of the limitations of N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide. In medicine, N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide could be further investigated for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide could also be studied for its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. In material science, N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide could be used as a building block for the synthesis of novel organic semiconductors with improved properties. Additionally, the synthesis of N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide could be optimized to improve its solubility and other properties that could make it more suitable for various applications.
Conclusion:
In conclusion, N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide is a versatile chemical compound that has potential applications in various fields, including medicine and material science. N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, and its mechanism of action involves the modulation of various signaling pathways. While N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide has several advantages, such as its versatility and ease of synthesis, it also has limitations, such as its limited solubility in water. Overall, the study of N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide has significant potential for future research and development in various fields.
Méthodes De Synthèse
The synthesis of N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide can be achieved through a multi-step process that involves the reaction of 3-methoxy-6-methylpyridin-2-amine with thiophene-3-carboxylic acid, followed by the addition of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through column chromatography to obtain N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide has been extensively studied for its potential applications in various fields, including medicine, material science, and organic electronics. In medicine, N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In material science, N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide has been used as a building block for the synthesis of novel organic semiconductors, which have potential applications in electronic devices such as solar cells and organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-3-4-10(16-2)11(13-8)14-12(15)9-5-6-17-7-9/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWRJJKYBMLBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)

![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
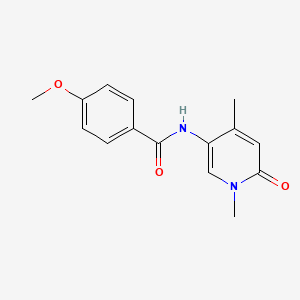
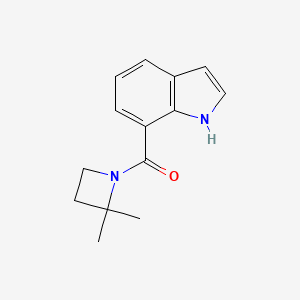
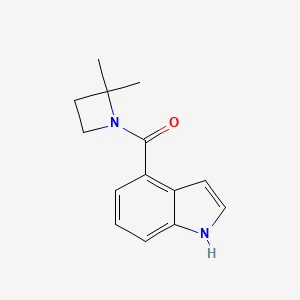
![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
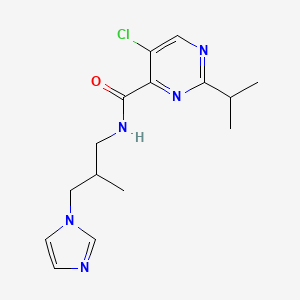
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
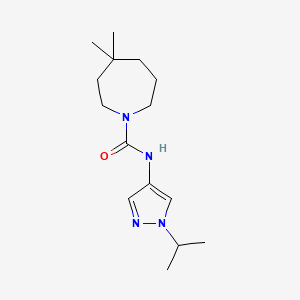
![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)
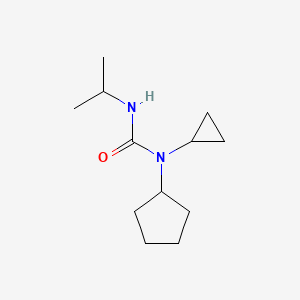

![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)